4-Amino-2-methoxybenzenethiol
Description
Contextualization of Substituted Aromatic Thiols in Contemporary Chemical Research
Substituted aromatic thiols, also known as thiophenols, are a cornerstone of modern chemical research. Their importance stems from the unique reactivity of the thiol (-SH) group, which can participate in a wide range of chemical transformations. These include oxidation to disulfides, nucleophilic substitution reactions, and the formation of metal-thiolate complexes. tandfonline.comresearchgate.net The aromatic ring, in turn, provides a scaffold that can be functionalized with various substituents, allowing for the fine-tuning of the molecule's electronic and steric properties. researchgate.net This versatility makes substituted aromatic thiols valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. springerprofessional.de In recent years, there has been a growing interest in their application as redox buffers in protein folding studies and in the development of network polymers. nih.govresearchgate.net
Significance of Multifunctional Aromatic Systems (Amino, Methoxy (B1213986), Thiol) in Synthetic Design and Mechanistic Studies
The presence of multiple functional groups on a single aromatic ring, as seen in 4-Amino-2-methoxybenzenethiol, introduces a layer of complexity and opportunity in synthetic design and mechanistic investigations. The interplay between the amino (-NH2), methoxy (-OCH3), and thiol (-SH) groups profoundly influences the molecule's reactivity and properties.
The amino and methoxy groups are both electron-donating groups. libretexts.orgmasterorganicchemistry.com They increase the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. libretexts.org This activating effect is particularly pronounced at the ortho and para positions relative to these groups. libretexts.org The methoxy group, with its lone pair of electrons on the oxygen atom, can donate electron density into the aromatic system through resonance. ashp.org Similarly, the amino group can also participate in resonance, further activating the ring. ashp.org
The thiol group, on the other hand, is a versatile functional group that can act as a nucleophile or be oxidized to form disulfide bonds. nih.gov The presence of the electron-donating amino and methoxy groups can modulate the acidity and nucleophilicity of the thiol group. This intricate electronic interplay allows for selective reactions at different sites of the molecule, a crucial aspect of modern synthetic strategy. The study of such multifunctional systems provides valuable insights into the principles of chemoselectivity and regioselectivity in organic reactions.
Overview of Research Trajectories Pertaining to this compound
Research involving this compound and its derivatives has explored several promising avenues. A significant area of focus is its use as a building block in the synthesis of more complex heterocyclic compounds. The strategic positioning of the amino, methoxy, and thiol groups allows for a variety of cyclization reactions to form novel ring systems, which are often scaffolds for biologically active molecules.
Furthermore, the ability of the thiol group to bind to metal surfaces has led to investigations into the use of this compound in materials science. Its derivatives have been explored for the formation of self-assembled monolayers (SAMs) on gold and other metal substrates. These SAMs can modify the surface properties of materials, with potential applications in sensors, electronics, and corrosion inhibition.
The compound's structure, which incorporates features found in some biologically active molecules, has also prompted preliminary investigations into its potential pharmacological properties. The combination of an aniline-like moiety (amino group on an aromatic ring) and a thiol group suggests potential for antioxidant activity and interaction with biological targets. nih.gov
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 14482-32-7 sigmaaldrich.comfluorochem.co.ukchemicalbook.com |
| Molecular Formula | C7H9NOS sigmaaldrich.com |
| Molecular Weight | 155.22 g/mol sigmaaldrich.comfluorochem.co.uk |
| InChI | 1S/C7H9NOS/c1-9-5-2-3-7(10)6(8)4-5/h2-4,10H,8H2,1H3 sigmaaldrich.comfluorochem.co.uk |
| InChI Key | KIDLBEYNOGVICH-UHFFFAOYSA-N sigmaaldrich.com |
| Canonical SMILES | COC1=CC=C(S)C(N)=C1 fluorochem.co.uk |
| Purity | 90-95% (typical commercial) sigmaaldrich.comfluorochem.co.uk |
| LogP | 1.079855776 fluorochem.co.uk |
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-methoxybenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-9-6-4-5(8)2-3-7(6)10/h2-4,10H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTCRDOAPARZKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598647 | |
| Record name | 4-Amino-2-methoxybenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497855-25-1 | |
| Record name | 4-Amino-2-methoxybenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches for 4 Amino 2 Methoxybenzenethiol and Its Precursors
Established Synthetic Routes to 4-Amino-2-methoxybenzenethiol
Several well-documented methods are utilized for the synthesis of this compound. These routes often begin with readily available precursors and employ fundamental organic reactions to introduce the desired functional groups.
Nucleophilic Aromatic Substitution Strategies via Halogenated Precursors
Nucleophilic aromatic substitution (SNAr) is a key strategy for introducing nucleophiles onto an aromatic ring. scranton.edu This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.com For the synthesis of aminobenzenethiols, a halogenated precursor is often employed where the halogen acts as a leaving group.
The SNAr mechanism is a two-step process. Initially, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubacs.org The presence of electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group, is crucial for stabilizing this intermediate and accelerating the reaction. masterorganicchemistry.com In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. pressbooks.pub
A common precursor for SNAr reactions is 2-nitrochlorobenzene, which can react with ammonia (B1221849) to produce 2-nitroaniline. wikipedia.org Although direct nitration of aniline (B41778) is generally inefficient, the use of acetanilide (B955) can yield trace amounts of the 2-nitro isomer. wikipedia.org
Synthetic Pathways Involving Reduction of Nitro-Substituted Anilines or Other Oxygenated Precursors
The reduction of a nitro group to an amino group is a fundamental transformation in the synthesis of aromatic amines. This method is frequently employed in the synthesis of aminobenzenethiols starting from nitro-substituted precursors. For instance, the nitro group of a nitroaniline derivative can be reduced to an amine using various reducing agents. Common methods include catalytic hydrogenation with hydrogen gas over a palladium catalyst or using chemical reductants like iron in the presence of an acid such as hydrochloric or acetic acid. google.com
Recent advancements have explored the use of nanocatalysts for the reduction of nitroaromatics. For example, aminoclay-supported palladium nanoparticles have demonstrated good catalytic performance in the reduction of nitrophenols and nitroanilines to their corresponding aminobenzenes. mdpi.com Similarly, silver nanoparticles immobilized on ZIF-7 microcrystals have shown outstanding catalytic activity for the reduction of various nitroaromatic compounds in the presence of sodium borohydride (B1222165). researchgate.net
Diazotization-based Syntheses of Aromatic Thiols from Amino Precursors
Diazotization of aromatic amines provides a versatile method for introducing a variety of functional groups, including thiols. nih.govnih.gov This process involves the conversion of a primary aromatic amine into a diazonium salt, which can then undergo subsequent reactions.
However, the direct diazotization of aromatic thiols often results in poor yields of the diazonium salt and can lead to violent reactions due to the nucleophilic nature of the thiol group. google.comgoogle.com A strategic modification to circumvent this issue involves the oxidation of the aromatic aminothiol (B82208) to form a disulfide. This disulfide acts as an internal protecting group, preventing the thiol from reacting with the diazotization reagents. The resulting aminodisulfide can then be converted to a bis-diazonium salt, which upon reaction with water, forms a hydroxyldisulfide. Subsequent reduction of the disulfide bond yields the desired aromatic hydroxythiol. google.comgoogle.comwipo.int
Convergent and Divergent Synthesis Design for Substituted Benzenethiols
Both convergent and divergent synthesis strategies are employed in the preparation of complex molecules like substituted benzenethiols. slideshare.net
Divergent synthesis begins with a central core molecule, which is then successively reacted to generate a library of related compounds. slideshare.netsathyabama.ac.in This strategy is particularly useful for creating a diverse set of derivatives for applications such as drug discovery. An example of a divergent approach is the synthesis of various ent-pimaranes, where a late-stage synthetic branching point allows for selective functional group manipulations. acs.org Another example is the synthesis of symmetrical benzenes and fluorenones through a copper-mediated dimeric cycloaromatization cascade. nih.gov
Advanced Precursor Synthesis and Functional Group Interconversions Towards this compound
The synthesis of this compound can also be approached through the strategic functionalization of aromatic rings before the introduction of the key amino and thiol groups.
Selective Functionalization of Aromatic Rings Preceding Thiol and Amino Group Introduction
The regioselectivity of functional group introduction on an aromatic ring is a critical aspect of synthetic design. Electrophilic aromatic substitution (SEAr) is a fundamental reaction for this purpose, where an electrophile attacks the electron-rich aromatic ring. acs.org The directing effects of existing substituents on the ring play a crucial role in determining the position of the incoming group.
For instance, the synthesis of substituted benzothiazepines has been achieved through a multi-step process that involves the initial reaction of substituted anilines. scirp.org In another approach, the functionalization of aminoheterocycles can be achieved using a pyrylium (B1242799) tetrafluoroborate (B81430) reagent, which allows for the introduction of various functional groups under mild conditions. researchgate.net Furthermore, recent research has focused on the late-stage functionalization of aromatic C-H bonds, offering a powerful tool for modifying complex molecules. acs.org
Preparation of Ortho- and Para-Substituted Anilines and Thiophenol Derivatives
The synthesis of substituted anilines and thiophenols is a cornerstone of organic chemistry, with numerous methods developed to achieve specific substitution patterns.
Ortho- and Para-Substituted Anilines:
The preparation of ortho- and para-substituted anilines can be achieved through several synthetic routes. One common approach involves the nitration of a substituted benzene (B151609), followed by the reduction of the nitro group to an amine. For instance, the nitration of an appropriate precursor can yield a mixture of ortho and para isomers, which can then be separated and reduced. Bismuth nitrate (B79036) pentahydrate has been demonstrated as an effective and regioselective nitrating agent for anilines, often favoring the ortho position. researchgate.net
Another powerful method is the palladium-catalyzed amination of aryl halides, a reaction that has seen significant development. organic-chemistry.org This method allows for the direct formation of anilines from aryl chlorides, bromides, or iodides using ammonia or ammonia equivalents like lithium bis(trimethylsilyl)amide. organic-chemistry.org Copper-catalyzed reactions also provide a viable route to anilines from aryl halides. organic-chemistry.org Furthermore, the direct conversion of phenols to anilines can be accomplished through methods like the Smiles rearrangement. researchgate.net
Ortho- and Para-Substituted Thiophenol Derivatives:
The synthesis of thiophenol derivatives often involves the introduction of a sulfur-containing functional group onto the aromatic ring. A widely used method is the reaction of aryl halides with a sulfur source. For example, copper-catalyzed coupling of aryl iodides with sulfur powder, followed by reduction with sodium borohydride or triphenylphosphine, yields aryl thiols. organic-chemistry.org This method is tolerant of various functional groups, including methoxy (B1213986) and hydroxyl groups. organic-chemistry.org
Another approach is the conversion of phenols to thiophenols. This can be achieved indirectly by first converting the phenol (B47542) to a more reactive intermediate. organic-chemistry.org Additionally, the reaction of aryl diazonium salts with a sulfur reagent can also lead to the formation of thiophenols.
The following table summarizes some common methods for the preparation of substituted anilines and thiophenols:
| Target Compound | Starting Material | Key Reagents/Catalysts | Reaction Type | Reference |
| Substituted Anilines | Substituted Benzene | Nitrating agent (e.g., Bismuth nitrate), Reducing agent | Electrophilic Aromatic Substitution, Reduction | researchgate.net |
| Substituted Anilines | Aryl Halide | Ammonia, Palladium or Copper catalyst | Cross-Coupling Reaction | organic-chemistry.org |
| Substituted Thiophenols | Aryl Halide | Sulfur powder, Copper catalyst, Reducing agent | Cross-Coupling Reaction, Reduction | organic-chemistry.org |
| Substituted Thiophenols | Phenol | Various | Multi-step synthesis | organic-chemistry.org |
Optimization of Reaction Conditions and Yields in Complex Thiol Synthesis
The synthesis of complex thiols, such as this compound, often requires careful optimization of reaction conditions to maximize yield and selectivity. Key factors that influence the outcome of these reactions include the choice of solvent, temperature, and the use of catalysts.
Solvent System Effects on Reaction Efficiency and Selectivity
The solvent system plays a crucial role in the efficiency and selectivity of aromatic thiol synthesis. The polarity of the solvent can significantly impact the kinetics of the reaction. researchgate.netacs.org For instance, in thiol-ene reactions, non-polar solvents can increase the chain transfer rate constant, while propagation reactions are less sensitive to the solvent's polarity. researchgate.net
In the synthesis of disulfides from thiols, the choice of solvent can dramatically affect the selectivity of the reaction. For example, when oxidizing thiophenol, using chlorobenzene (B131634) or dichloroethane as the solvent can lead to excellent selectivity for the corresponding diphenyl disulfide, whereas using acetonitrile (B52724) results in lower selectivity. rhhz.net The poor solubility of reactants in certain solvents, such as n-hexane, can hinder the reaction altogether. rhhz.net
The following table illustrates the effect of different solvents on the selectivity of diphenyl disulfide synthesis from thiophenol:
| Solvent | Selectivity to Diphenyl Disulfide (%) | Reference |
| Dichloroethane (DCE) | Excellent | rhhz.net |
| Chlorobenzene | Excellent | rhhz.net |
| Acetonitrile | 93 | rhhz.net |
| Ethanol | Reaction not successful | rhhz.net |
| n-Hexane | Reaction not successful | rhhz.net |
Role of Temperature and Catalysis in Aromatic Thiol Production
Temperature is a critical parameter in the synthesis of aromatic thiols. Higher fermentation temperatures have been shown to increase the release of free thiols. lallemandbrewing.comlallemandbrewing.commdpi.com For example, in the context of brewing, increasing the fermentation temperature generally leads to higher concentrations of volatile thiols. lallemandbrewing.comresearchgate.net However, the effect can be yeast strain-dependent. researchgate.net
Catalysis is another essential tool for controlling the production of aromatic thiols. Transition metal catalysts, particularly those based on copper and palladium, are widely used in C-S bond formation reactions. beilstein-journals.org Nickel catalysts have also been employed for the synthesis of aromatic thiols from aryl iodides and thiourea. oup.com The choice of catalyst and ligand can significantly influence the reaction's efficiency and the range of applicable substrates. For instance, copper(I) iodide (CuI) nanoparticles have been used to catalyze the synthesis of thiophenols from aryl halides in the absence of ligands and organic solvents. organic-chemistry.orgorganic-chemistry.org Heterogeneous catalysts, such as Amberlyst® A21, have been utilized for thia-Michael additions to produce various adducts in high yields under solvent-free conditions. mdpi.com
The catalytic activity can also be temperature-dependent. For example, in certain copper-catalyzed hydroxylations of aryl halides, the optimal temperature varies depending on the specific halide used (iodide, bromide, or chloride). beilstein-journals.org
Application of Protecting Group Strategies in the Synthesis of Multifunctional Aromatic Thiols
In the synthesis of multifunctional molecules like this compound, protecting groups are indispensable tools to prevent unwanted side reactions of reactive functional groups such as thiols and amines. organic-chemistry.org The use of orthogonal protecting groups, which can be removed under different conditions, allows for the selective manipulation of one functional group while others remain protected. organic-chemistry.org
Thiol Group Protection and Deprotection Methodologies
The thiol group is highly nucleophilic and susceptible to oxidation, necessitating its protection during many synthetic transformations. researchgate.net A variety of protecting groups have been developed for this purpose.
Common thiol protecting groups include:
Thioesters (e.g., Acetyl group): Acyl groups are widely used to protect thiols. nih.gov Deprotection is often achieved under basic conditions, though these can sometimes be harsh. nih.gov Milder methods, such as thiotransesterification using thioglycolic acid, have been developed. nih.gov
Thioethers: These are another class of protecting groups for thiols.
Disulfides: These can also serve as a protective form for thiols.
A novel approach involves the use of tris(4-azidophenyl)methanol as a protecting group, which can be cleaved under mild conditions via a Staudinger reduction. rsc.org
The following table provides examples of thiol protecting groups and their deprotection conditions:
| Protecting Group | Deprotection Conditions | Reference |
| Acetyl (Ac) | Strong bases (e.g., NaOH, MeONa) or milder methods like thiotransesterification | nih.gov |
| Tris(4-azidophenyl)methanol | Trimethyl phosphine (B1218219) in THF/1 M HCl (Staudinger reduction) | rsc.org |
Amine Group Protection and Deprotection Strategies
The amino group is nucleophilic and basic, often requiring protection to avoid unwanted reactions. researchgate.net Carbamates are one of the most common classes of amine protecting groups. masterorganicchemistry.com
Key amine protecting groups include:
tert-Butoxycarbonyl (Boc): This group is stable under many conditions but is readily removed with acid (e.g., trifluoroacetic acid, TFA). organic-chemistry.orgmasterorganicchemistry.com
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is base-labile and is typically removed using a weak base like piperidine. organic-chemistry.orgmasterorganicchemistry.com
Carboxybenzyl (Cbz or Z): This group is cleaved by catalytic hydrogenation. masterorganicchemistry.com
1,3-dithian-2-ylmethoxycarbonyl (Dmoc): This group is deprotected under oxidative conditions. researchgate.net
The use of orthogonal protecting groups like Boc and Fmoc in the same molecule allows for selective deprotection and further functionalization. organic-chemistry.org
The following table summarizes common amine protecting groups and their deprotection methods:
| Protecting Group | Deprotection Conditions | Reference |
| tert-Butoxycarbonyl (Boc) | Acidic conditions (e.g., TFA) | organic-chemistry.orgmasterorganicchemistry.com |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Basic conditions (e.g., piperidine) | organic-chemistry.orgmasterorganicchemistry.com |
| Carboxybenzyl (Cbz) | Catalytic hydrogenation | masterorganicchemistry.com |
| 1,3-dithian-2-ylmethoxycarbonyl (Dmoc) | Oxidative conditions | researchgate.net |
Green Chemistry Considerations in the Synthesis of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes for fine and specialty chemicals, including this compound and its precursors. These principles advocate for the reduction of waste, use of less hazardous substances, improved energy efficiency, and high atom economy. Research into the synthesis of aromatic thiols and their derivatives has led to the development of more environmentally benign methodologies that move away from traditional processes reliant on harsh reagents, toxic solvents, and energy-intensive purifications.
Key areas of improvement in the synthesis of precursors like 4-methoxybenzenethiol (B147237) involve the use of greener catalysts, alternative reaction media, and more efficient reaction designs. These approaches aim to minimize the environmental footprint while maintaining or even improving product yields and purity.
Catalyst-Free and Solvent-Free Reactions
A significant advancement in green chemistry is the development of solvent-free and catalyst-free reactions, which drastically reduce waste and potential environmental contamination. The Michael addition, an atom-economical reaction where all components of the starting materials are incorporated into the final product, is a prime example. psu.edu A highly efficient green protocol has been developed for the conjugate addition of thiols to nitroolefins by simple grinding of the reactants at room temperature without any solvent or catalyst. psu.edu This method was successfully applied to 4-methoxybenzenethiol, which reacted with various nitroolefins to produce the corresponding nitrosulfides in quantitative yields within minutes. psu.edu This approach eliminates the need for solvent separations and purification steps like column chromatography, aligning perfectly with green chemistry ideals. psu.edu
Table 1: Solvent- and Catalyst-Free Michael Addition of 4-methoxybenzenethiol Data sourced from Das, B. et al. (2010). psu.edu
| Nitroolefin Reactant | Reaction Conditions | Time (min) | Yield (%) |
|---|---|---|---|
| β-Nitrostyrene | Grinding, Room Temp. | 2 | 98 |
| 4-Bromo-β-nitrostyrene | Grinding, Room Temp. | 3 | 98 |
| 4-Chloro-β-nitrostyrene | Grinding, Room Temp. | 3 | 99 |
| 3-Nitro-β-nitrostyrene | Grinding, Room Temp. | 1 | 99 |
Environmentally Benign Oxidation Methods
The oxidation of thiols to disulfides is a common reaction in the synthesis of sulfur-containing compounds. Traditional methods often employ stoichiometric amounts of harsh oxidants. Greener alternatives focus on catalytic processes using clean oxidants like molecular oxygen from the air. An iodine-catalyzed aerobic oxidation of thiols provides a cost-effective and environmentally friendly route to disulfides. mdpi.com This method was successfully used for the oxidation of 4-methoxybenzenethiol, yielding the corresponding disulfide in 98% yield using a small amount of iodine as the catalyst and oxygen as the terminal oxidant. mdpi.com This process avoids the use of transition-metal catalysts. mdpi.com
Another innovative green approach is the use of mechanochemistry, where mechanical force initiates chemical reactions. A solvent-, oxidant-, and catalyst-free method for the oxidative coupling of thiols has been developed using stainless steel ball milling. rsc.org The stainless steel nanoparticles generated during milling facilitate the efficient conversion of thiols to disulfides in high yields. rsc.org This technique completely eliminates the need for solvents and external catalysts, representing a significant step forward in sustainable chemical synthesis. rsc.org
Table 2: Comparison of Green Oxidation Methods for 4-methoxybenzenethiol Data sourced from Li, Y. et al. (2023) and Huang, X. & Zhang, S. (2025). mdpi.comrsc.org
| Method | Catalyst | Oxidant | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|---|
| Aerobic Oxidation | I2 (5 mol%) | O2 | Ethyl Acetate | 70 °C | 4 h | 98 mdpi.com |
| Mechanochemical | Stainless Steel (intrinsic) | None (Air) | Solvent-free | Ambient | 30-90 min | >99 rsc.org |
Use of Green Solvents
Replacing volatile and hazardous organic solvents with greener alternatives is a cornerstone of green chemistry. Water is the most desirable green solvent due to its non-toxicity, availability, and safety. A procedure for the synthesis of thioaminals, the N,S-analogues of acetals, has been developed in water using copper(II) triflate as a catalyst. nih.gov In this method, 4-methoxybenzenethiol was successfully reacted with benzaldehyde (B42025) and morpholine (B109124) in water to produce the corresponding thioaminal in 86% yield. nih.gov This demonstrates the feasibility of conducting C-S bond-forming reactions in aqueous media, significantly improving the environmental profile of the synthesis.
Deep eutectic solvents (DESs) have also emerged as promising green reaction media. uniba.it These solvents are typically composed of a mixture of a quaternary ammonium (B1175870) salt, like choline (B1196258) chloride, and a hydrogen bond donor, such as urea (B33335) or glycerol. uniba.it They are biodegradable, have low toxicity, and exhibit low volatility. While a specific reaction involving 4-methoxybenzenethiol in a DES was reported as ineffective under the tested conditions for sulfonamide synthesis, the exploration of these solvents highlights the ongoing effort to find sustainable reaction environments for various chemical transformations. uniba.it
Table 3: Synthesis of a Thioaminal from 4-methoxybenzenethiol in Water Data sourced from Leite, M. et al. (2022). nih.gov
| Reactants | Catalyst | Solvent | Time | Yield (%) |
|---|---|---|---|---|
| Benzaldehyde, Morpholine, 4-methoxybenzenethiol | Cu(OTf)2 (1 mol%) | Water | 10 min | 86 |
Advanced Mechanistic Investigations of 4 Amino 2 Methoxybenzenethiol Reactivity
Electronic Effects of Amino and Methoxy (B1213986) Substituents on Thiol Nucleophilicity and Aromatic Ring Reactivity
The reactivity of 4-amino-2-methoxybenzenethiol is significantly influenced by the electronic properties of its substituents. The amino (-NH2) and methoxy (-OCH3) groups are both electron-donating groups. This electron-donating nature enhances the nucleophilicity of the thiol group, making it more reactive in substitution and coupling reactions. The presence of these groups also activates the benzene (B151609) ring, making it more susceptible to electrophilic substitution, particularly at the 5-position.
The methoxy group, in particular, has been noted to increase the stability of the compound under oxidative conditions when compared to hydroxy derivatives, which are more easily oxidized. In contrast, electron-withdrawing groups tend to decrease the acidity of the thiol but improve its ability to coordinate with metals. The amino group, being a primary amine, can participate in reactions such as the formation of Schiff bases with aldehydes.
Reaction Pathways and Kinetic Studies of the Thiol Group
The thiol group is a key reactive center in this compound, participating in a variety of transformations.
The thiol group of this compound can be oxidized to form disulfides. cymitquimica.com This is a common reaction for thiols and can be achieved using various oxidizing agents. For instance, the aerobic oxidation of thiols to disulfides can be catalyzed by complexes like CoSalen, with electron-donating groups on the catalyst potentially increasing the rate of oxygen binding. tandfonline.com Studies on similar compounds like 4-methoxybenzenethiol (B147237) have shown that oxidation can be achieved with high yields using catalysts in the presence of oxygen. mdpi.comnih.gov The oxidation can proceed further to form sulfoxides and sulfones. nih.gov The selective oxidation to sulfoxides can be achieved using reagents like m-chloroperbenzoic acid (m-CPBA), where using one equivalent of the oxidant yields the sulfoxide, and two equivalents lead to the sulfone. nih.govorganic-chemistry.org Other methods for the selective oxidation of sulfides to sulfoxides or sulfones involve catalysts like tantalum carbide and niobium carbide with hydrogen peroxide. organic-chemistry.orgorganic-chemistry.org
| Oxidizing Agent/Catalyst | Product | Reference |
|---|---|---|
| Air/CoSalen | Disulfide | tandfonline.com |
| 1 equiv. m-CPBA | Sulfoxide | nih.gov |
| 2 equiv. m-CPBA | Sulfone | nih.gov |
| H₂O₂/Tantalum carbide | Sulfoxide | organic-chemistry.orgorganic-chemistry.org |
| H₂O₂/Niobium carbide | Sulfone | organic-chemistry.org |
The thiol group of this compound can act as a nucleophile in addition reactions. In Michael-type additions, it can add to α,β-unsaturated carbonyl compounds. For example, 4-methoxybenzenethiol has been shown to react with 3,3,3-trifluorocrotonoyl Michael acceptors. srce.hr
Additionally, thiols like 4-methoxybenzenethiol can undergo nucleophilic addition to 2H-azirines. mdpi.comresearchgate.net For instance, the reaction of 4-methoxybenzenethiol with 2H-azirine phosphine (B1218219) oxide at 0°C for 48 hours resulted in the formation of the corresponding allylic α-aminophosphine oxides. mdpi.comresearchgate.net
The thiol group of this compound is a versatile partner in cross-coupling reactions to form carbon-sulfur bonds. Copper(I)-catalyzed reactions, such as the Ullmann-type condensation, are effective for coupling aryl halides with nucleophiles, including thiols. acs.org For instance, 4-methoxybenzenethiol has been used in CuI-catalyzed decarboxylative C-S coupling reactions.
Palladium-catalyzed cross-coupling reactions are also widely used. nih.govlookchem.com These reactions can couple aryl halides with thiols to form thioethers. researchgate.net The choice of ligand is often crucial for the success of these couplings, with ligands like BrettPhos and RuPhos showing broad applicability. nih.gov Palladium-catalyzed reactions have been successfully used to couple a variety of functionalized aryl and heteroaryl halides with amines and thiols. nih.govnih.gov
| Catalyst System | Reaction Type | Reference |
|---|---|---|
| Cu(I) | Ullmann-type C-S Coupling | acs.org |
| Palladium/BrettPhos | C-N and C-S Cross-Coupling | nih.gov |
| Palladium/RuPhos | C-N and C-S Cross-Coupling | nih.gov |
Thiol-disulfide exchange is a fundamental reaction in which a thiol reacts with a disulfide bond, leading to the formation of a new disulfide and a new thiol. nih.govnih.gov This reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion attacks the sulfur atom of the disulfide. researchgate.net The rate of this exchange is influenced by several factors, including the pKa of the attacking thiol, with the deprotonated thiolate being a more potent nucleophile. researchgate.net The kinetics of these reactions are typically second-order, being first-order in both the thiol and disulfide concentrations. nih.govumaine.edu In biological systems, these reactions are crucial for processes like protein folding. nih.govnih.gov The presence of metal ions like zinc(II) and gold(I) can influence the kinetics of thiol-disulfide exchange. umaine.edu
Reactivity of the Amino Group in Aromatic Thiol Systems
The amino group in this compound is a primary amine, which confers specific reactivity to the molecule. It can act as a nucleophile and participate in various reactions. One notable reaction is the formation of Schiff bases (imines) through condensation with aldehydes. For example, reaction with 4-methoxybenzaldehyde (B44291) can yield N-(4-methoxybenzylidene)-thiazol-2-amine derivatives.
The amino group's nucleophilicity allows it to participate in cross-coupling reactions, such as palladium-catalyzed aminations of aryl halides, to form more complex aniline (B41778) derivatives. nih.gov The reactivity of the amino group can sometimes be lower than other functional groups within the same molecule, which can be advantageous in achieving selective transformations. For instance, in some systems, the amino group at the 2-position of a ring has shown lower reactivity compared to an amino group at the 6-position. rsc.org The nucleophilicity of the amino group is also influenced by electronic effects; electron-deficient phenyl amines tend to have reduced nucleophilicity. cas.cn
Role of the Amine as a Nucleophile and its Influence on Overall Molecular Reactivity
The reactivity of this compound is significantly influenced by the presence of the primary amine (-NH₂) group, which primarily functions as a potent nucleophile. A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. chemguide.co.uklibretexts.org The nucleophilic character of the amine group stems from the lone pair of electrons on the nitrogen atom. chemguide.co.uklibretexts.orglibretexts.org This electron pair is readily available to attack positively charged or electron-deficient centers in other molecules.
The amine's nucleophilicity allows this compound to participate in a variety of reactions. For instance, primary amines are known to react with aldehydes to form Schiff bases (imines). This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the aldehyde. Similarly, the amine group can engage in nucleophilic substitution reactions with compounds like halogenoalkanes and acyl chlorides. chemguide.co.uksavemyexams.com In reactions with halogenoalkanes, the amine can sequentially form secondary amines, tertiary amines, and ultimately quaternary ammonium (B1175870) salts, although this can lead to a complex mixture of products. chemguide.co.uklibretexts.org The reaction with acyl chlorides is typically vigorous, yielding N-substituted amides. chemguide.co.uklibretexts.org
Interplay of Substituent Effects on Aromatic Ring Electrophilicity and Nucleophilicity in Diverse Reaction Systems
The reactivity of the benzene ring in this compound is governed by the electronic properties of its three substituents: the amino (-NH₂), methoxy (-OCH₃), and thiol (-SH) groups. The influence of these substituents on the aromatic ring's electron density can be understood through the interplay of inductive and resonance effects. libretexts.org
Inductive Effect: This effect is transmitted through sigma (σ) bonds. Oxygen and nitrogen are more electronegative than carbon, so the -NH₂ and -OCH₃ groups exert an electron-withdrawing inductive effect, pulling electron density from the ring. libretexts.orglibretexts.org
Resonance Effect: This effect involves the delocalization of lone-pair electrons from the substituent into the pi (π) system of the benzene ring. Both the nitrogen in the amino group and the oxygen in the methoxy group have lone pairs that can be donated to the ring. libretexts.org This electron-donating resonance effect increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to the substituent. libretexts.orglibretexts.org
For both the -NH₂ and -OCH₃ groups, the electron-donating resonance effect is significantly stronger than their electron-withdrawing inductive effect. libretexts.org Consequently, both groups are classified as powerful activating substituents, making the aromatic ring more nucleophilic and thus more reactive towards electrophilic aromatic substitution than benzene itself. libretexts.org The thiol group is also considered an activating group, further enhancing the ring's nucleophilicity. The combined effect of these three electron-donating groups makes the aromatic ring of this compound highly activated towards electrophiles.
This enhanced nucleophilicity is evident in various reaction systems. For example, in C-S cross-coupling reactions, benzenethiols with electron-donating groups like -OCH₃ show high reactivity and can achieve excellent yields. thieme-connect.com In contrast, benzenethiols with electron-withdrawing groups (e.g., -NO₂) exhibit lower nucleophilicity and result in significantly lower product yields. thieme-connect.com The electronic properties imparted by these substituents are also harnessed in materials science to create 2D organic metal chalcogenides with tunable electronic band gaps. nih.gov
Table 1: Influence of Substituents on Benzenethiol (B1682325) Reactivity This table summarizes the effects of different para-substituents on the reactivity and properties of benzenethiol derivatives in various applications.
| Compound | Substituent | Electronic Effect | Key Reactivity/Application | Reference |
|---|---|---|---|---|
| 4-Methoxybenzenethiol | -OCH₃ | Electron-donating | High efficiency in photochemical reactions and C-S coupling. | |
| 4-Aminobenzenethiol | -NH₂ | Electron-donating | Used to form 2D organic metal chalcogenides. | nih.gov |
| 4-Mercaptobenzoic Acid | -COOH | Electron-withdrawing | Forms organic metal chalcogenides with distinct band gaps; increased acidity enhances metal coordination. | |
| 4-Fluorobenzenethiol | -F | Electron-withdrawing (Inductive) | Lower nucleophilicity compared to methoxy-substituted analog. |
| 4-Nitrobenzenethiol | -NO₂ | Electron-withdrawing | Low nucleophilicity, leading to poor yields in thioetherification. | thieme-connect.com |
Intermediate Identification and Characterization in Complex Reaction Pathways
Understanding the complex reaction pathways of thiols like this compound requires the identification and characterization of transient, short-lived intermediates. These intermediates are crucial as their formation and subsequent reactions dictate the final product distribution. Radical species are common intermediates in many thiol reactions, particularly under oxidative or photochemical conditions. rsc.org
Mechanistic investigations often rely on indirect evidence, such as radical trapping experiments. The use of radical scavengers like (2,2,6,6-tetramethylpiperidin-1-yl)oxy (TEMPO) can inhibit a reaction, which strongly suggests that the mechanism proceeds via a radical pathway. rsc.org
Several types of reactive intermediates have been proposed or identified in reactions involving aromatic thiols:
Thiyl Radicals (RS•): These are frequently formed as the initial intermediate, often through a single electron transfer (SET) process from the thiol to a photo-excited catalyst or via anodic oxidation. rsc.org
Disulfide Radical Cations: In some electrochemical reactions, a disulfide intermediate, formed from the homocoupling of two thiyl radicals, can undergo further single-electron oxidation to generate a disulfide radical cation. rsc.org
Sulfinyl Radicals (RSO•): These can be formed when a thiyl radical interacts with a superoxide (B77818) anion radical (O₂•⁻). rsc.org
Sulfinothioate Intermediates: The coupling of a sulfinyl radical with another thiyl radical can produce a sulfinothioate intermediate. rsc.org
Spectroscopic Monitoring of Transient Species in Thiol Reactions (e.g., Sulfenic Acids, Sulfenyl Chlorides)
Direct observation of transient species provides definitive proof of their existence in a reaction pathway. Advanced spectroscopic techniques are indispensable for this purpose, allowing for real-time or near-real-time monitoring of intermediates that may exist for only nanoseconds or microseconds.
Laser Flash Photolysis is a powerful technique used to study photo-initiated reactions. For example, in the photochemical reaction between C₆₀ and p-aminobenzenethiol, laser photolysis allowed for the direct observation of transient absorption spectra. researchgate.net Immediately after the laser pulse, the spectrum revealed the formation of the C₆₀ anion radical (C₆₀•⁻) and the p-aminobenzenethiyl radical (H₂NC₆H₄S•), confirming that the reaction proceeds via photoinduced electron transfer followed by rapid deprotonation of the thiol's cation radical. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy can be used to monitor reactions and detect stable intermediates or the formation of key complexes. ¹H NMR was used to provide strong evidence for the deprotonation of 4-methylbenzenethiol (B89573) by a polyether amine, confirming the formation of the thiophenolate anion (RS⁻) which is a crucial intermediate in base-catalyzed thiol oxidation. mdpi.com In other systems, ¹⁵N NMR spectroscopy, combined with UV-vis spectroscopy, has been used to confirm the formation of an EDA complex between an amine and NIS, a key step prior to radical generation. acs.org
Table 2: Spectroscopic Identification of Reaction Intermediates This table provides examples of transient species identified in reactions involving aromatic thiols and amines using various spectroscopic methods.
| Intermediate Species | Precursor(s) | Spectroscopic Method | Key Observation | Reference |
|---|---|---|---|---|
| Thiyl Radical (ArS•) | p-Aminobenzenethiol | Laser Flash Photolysis | Transient absorption spectrum of the free thio radical. | researchgate.net |
| Thiophenolate Anion (ArS⁻) | 4-Methylbenzenethiol + Base | ¹H NMR | Disappearance of the thiol -SH proton peak. | mdpi.com |
| EDA Complex | Amine + N-Iodosuccinimide (NIS) | UV-vis & ¹⁵N NMR | Bathochromic shift in UV-vis spectrum; downfield shift in ¹⁵N NMR spectrum. | acs.org |
Computational Chemistry and Theoretical Characterization of 4 Amino 2 Methoxybenzenethiol
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Amino-2-methoxybenzenethiol, these calculations reveal the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting its chemical behavior.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netlibretexts.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). libretexts.orgirjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small gap suggests high reactivity, whereas a large gap implies high stability. researchgate.net
For this compound, the presence of an electron-donating amino (-NH2) group and a methoxy (B1213986) (-OCH3) group is expected to raise the energy of the HOMO, enhancing its nucleophilic character. Conversely, the thiol (-SH) group can participate in both electron donation and acceptance. While specific DFT calculations for this compound are not widely published, data from related molecules, such as methoxy-substituted thiochroman-4-ones, show that the position of the methoxy group significantly influences the HOMO energy level. acs.org For instance, a related compound with a para-methoxy group has a calculated HOMO energy of -6.17 eV. acs.org
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. irjweb.com These indices provide a more nuanced understanding of the molecule's chemical behavior.
Table 1: Key Reactivity Indices Derived from FMO Analysis
| Reactivity Index | Formula | Description |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity. researchgate.net |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. irjweb.com |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution or charge transfer. irjweb.com |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; a measure of the molecule's polarizability. researchgate.net |
| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons. irjweb.com |
This table outlines the definitions of common reactivity indices. The actual values depend on the calculated HOMO and LUMO energies from specific quantum chemical computations.
An Electrostatic Potential Surface (EPS) map illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. mdpi.com The map is colored based on the electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent neutral or weakly polarized regions.
For this compound, the EPS map is expected to show:
High Negative Potential (Red): The regions around the nitrogen atom of the amino group and the sulfur atom of the thiol group. These sites are the primary centers of nucleophilicity due to the presence of lone pair electrons. The oxygen of the methoxy group also contributes to negative potential.
High Positive Potential (Blue): The areas surrounding the acidic hydrogen atoms of the amino (-NH2) and thiol (-SH) groups. These protons are the most likely sites for deprotonation by a base.
Aromatic Ring: The benzene (B151609) ring will exhibit a complex potential distribution, influenced by the competing electron-donating effects of the amino and methoxy groups and the thiol group.
This charge distribution analysis is crucial for predicting how the molecule will interact with other reagents, such as electrophiles, nucleophiles, and metal centers in coordination chemistry.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
DFT is a powerful computational method used to investigate the pathways of chemical reactions, including the structures of transition states and the associated energy changes. chinesechemsoc.org Such studies are invaluable for understanding reaction feasibility, kinetics, and selectivity.
By mapping the potential energy surface of a reaction, DFT calculations can elucidate the complete energy profile from reactants to products, including any intermediates and transition states. The activation energy (Ea) or activation Gibbs free energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed, can be precisely calculated. chinesechemsoc.orgthieme-connect.com
Key transformations for this compound that could be studied using DFT include:
S-Alkylation: The reaction of the thiol group with an alkyl halide. DFT could model the SN2 transition state and determine the activation barrier.
Disulfide Bond Formation: The oxidation of two thiol molecules to form a disulfide. The mechanism could involve radical intermediates or concerted pathways, which can be computationally explored.
Coordination to Metal Ions: The binding of the amino and thiol groups to a metal center. DFT can calculate binding energies and elucidate the mechanism of complex formation.
For example, a DFT study on a related zinc-thiolate complex showed that the presence of a free thiol ligand significantly lowers the activation barrier for ligand dissociation from 68.4 kJ/mol (direct dissociation) to 33.3 kJ/mol (ligand-mediated dissociation), highlighting the catalytic role of free ligands. chinesechemsoc.org Similarly, another study calculated the activation energy for a C–O bond cleavage step to be a rate-determining 15.7 kcal mol–1. thieme-connect.com These examples demonstrate the capability of DFT to provide quantitative insights into reaction barriers.
Reactions are typically carried out in a solvent, which can have a significant impact on reaction energetics and mechanisms. Computational models can account for these effects using either implicit or explicit solvent models.
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM) or the SMD model, treat the solvent as a continuous medium with a defined dielectric constant. mdpi.comresearchgate.net They are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent.
Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. mdpi.com This is computationally more demanding but allows for the modeling of specific interactions like hydrogen bonding between the solute and solvent, which can be critical for accuracy. mdpi.com
Studies on the pKa prediction of phenols and thiols have shown that including explicit water molecules in the calculation, often in combination with an implicit model, leads to more accurate results, particularly for species where hydrogen bonding is important. mdpi.comresearchgate.net For reactions of this compound, the choice of solvent would be crucial. A polar, protic solvent could stabilize charged intermediates and transition states through hydrogen bonding with the amino and thiol groups, thereby lowering activation barriers compared to a nonpolar solvent. DFT calculations incorporating these solvent models are essential for obtaining reaction energetics that are comparable to experimental conditions.
Prediction of Acidity and Basicity Parameters (pKa values) for Thiol and Amine Functions
The pKa value is a measure of the acidity of a functional group. For this compound, there are two key ionizable groups: the thiol (-SH) and the amino (-NH2), which can be protonated to form an anilinium ion (-NH3+).
The acidity of the thiol group and the basicity of the amino group are influenced by the other substituents on the benzene ring. The electron-donating methoxy and amino groups increase the electron density on the ring, which generally decreases the acidity (increases the pKa) of the thiol group compared to unsubstituted benzenethiol (B1682325). Conversely, these groups increase the basicity (increase the pKa of the conjugate acid) of the amino group.
Computational methods can accurately predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction in a solvent. mdpi.comjst-ud.vn The accuracy of these predictions is highly dependent on the level of theory, basis set, and the solvation model used. researchgate.netjst-ud.vn
Table 2: Experimental pKa Values of Related Compounds
| Compound | Functional Group | pKa | Reference(s) |
|---|---|---|---|
| Benzenethiol | Thiol | 6.64 | researchgate.net |
| 4-Methoxybenzenethiol (B147237) | Thiol | 6.78 | researchgate.net |
| o-Aminophenol | Ammonium (B1175870) (ArNH3+) | ~4.7 | researchgate.net |
| o-Aminophenol | Hydroxyl | ~9.7 | researchgate.net |
The experimental pKa of 4-methoxybenzenethiol (6.78) is slightly higher than that of benzenethiol (6.64), showing the effect of the electron-donating methoxy group. researchgate.net For this compound, the additional amino group is also expected to increase the pKa of the thiol group. The pKa of the anilinium ion is expected to be similar to that of other aminophenols, around 4-5. researchgate.net Theoretical calculations using robust methods, such as DFT with an SMD or other continuum solvation model and potentially explicit water molecules, are required to obtain precise pKa values for both the thiol and amine functionalities of this compound. mdpi.comtandfonline.com
Conformational Analysis and Intramolecular Interactions Within the Substituted Benzenethiol Scaffold
The primary drivers of conformational preference in the this compound scaffold are the rotational barriers around the C-S, C-O, and C-N bonds, as well as the intricate network of intramolecular interactions. A key interaction expected within this structure is intramolecular hydrogen bonding. Theoretical studies on related di-substituted benzenes have established methodologies to quantify the strength of such bonds. ul.pt In this compound, several potential hydrogen bonds could exist, such as between the hydrogen of the thiol group and the nitrogen of the amino group (S-H···N), or between a hydrogen of the amino group and the oxygen of the methoxy group (N-H···O). The presence and strength of these bonds significantly influence the orientation of the substituents.
The relative orientation of the methoxy and amino groups with respect to the thiol group can lead to various conformers. The stability of these conformers is determined by a delicate balance between stabilizing hydrogen bonds and destabilizing steric repulsions. Quantum chemical calculations, such as Density Functional Theory (DFT), are often employed to optimize the geometry of these conformers and calculate their relative energies. researchgate.net Studies on other substituted benzenethiols have shown that substituent effects are crucial in determining molecular properties and can be correlated with electronic parameters. aip.orgrsc.org For instance, the electron-donating nature of both the amino and methoxy groups influences the charge distribution across the aromatic ring and affects the acidity of the thiol proton. rsc.org
The table below presents representative theoretical data for intramolecular hydrogen bond energies in related ortho-substituted aromatic systems, illustrating the type of interactions that are critical in determining the conformational stability of the this compound scaffold.
| Interacting Groups | Model Compound | Computational Method | H-Bond Enthalpy (kJ mol⁻¹) |
| O-H···S | 2-Mercaptophenol | CBS-QMPW1 | 5.5 ul.pt |
| N-H···S | 2-Aminothiophenol | DFT/B3LYP | -36.5 to -45.3 researchgate.net |
| N-H···O | 2-Methoxyaniline | - | - |
| Value range for a series of related derivatives with N-H···S interaction. |
Molecular Dynamics Simulations for Understanding Dynamic Behavior and Interactions
While conformational analysis provides a static picture of stable molecular structures, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how this compound behaves and interacts with its environment over time. schrodinger.comeuropa.eu MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes the positions and velocities of particles as a function of time. univ-lorraine.fr This approach is invaluable for exploring conformational flexibility, solvation processes, and intermolecular interactions. nih.govuva.nl
For a molecule like this compound, MD simulations can elucidate several key aspects. They can map the transitions between different conformational states, providing insight into the flexibility of the thiol and methoxy groups and the dynamics of intramolecular hydrogen bond formation and breaking. researchgate.net This is particularly relevant when understanding how the molecule might adapt its shape upon interacting with a biological target or a material surface. nih.gov
Furthermore, MD simulations are crucial for studying the molecule's behavior in a solvent, typically water. These simulations can characterize the solvation shell around the molecule, identifying how water molecules orient themselves around the polar amino, methoxy, and thiol groups. This provides a microscopic understanding of its solubility and partitioning behavior.
In the context of materials science, studies on substituted benzenethiols have used MD simulations to understand their assembly and interaction with surfaces, such as metal nanoparticles. nsf.gov These simulations can reveal details about the binding orientation, interaction energies, and the influence of the molecule on the surface properties. Although specific MD studies on this compound are not prevalent, the methodologies are well-established. univ-lorraine.frnih.gov A typical simulation would involve defining a force field (a set of parameters describing the potential energy of the system), placing the molecule in a simulation box with solvent molecules, and running the simulation for a sufficient duration to observe the phenomena of interest.
The following table outlines typical parameters that would be defined for conducting an MD simulation of an organic molecule like this compound in a solvent.
| Parameter | Typical Value / Description | Purpose |
| Force Field | AMBER, CHARMM, GROMOS, OPLS | Describes the potential energy of the system, including bond lengths, angles, dihedrals, and non-bonded interactions. |
| Solvent Model | TIP3P, SPC/E | An explicit representation of water molecules to simulate an aqueous environment. |
| Simulation Box | Cubic or Rectangular with Periodic Boundary Conditions | Creates a pseudo-infinite system to avoid edge effects. |
| Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) | Controls the thermodynamic variables of the system, such as Temperature (T), Volume (V), and Pressure (P). |
| Temperature | 298 K (Room Temperature) | Maintained using a thermostat (e.g., Nosé-Hoover, Berendsen). |
| Pressure | 1 atm | Maintained using a barostat (e.g., Parrinello-Rahman). |
| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | The duration of the simulation, which must be long enough to sample the conformational space adequately. |
| Time Step | 1-2 femtoseconds (fs) | The integration time step for solving the equations of motion. |
Advanced Spectroscopic and Structural Elucidation Techniques for 4 Amino 2 Methoxybenzenethiol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and mechanistic investigation of 4-Amino-2-methoxybenzenethiol and its derivatives. It provides unparalleled detail about the chemical environment of individual atoms within a molecule.
The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Substituents on the aromatic ring of this compound significantly influence these chemical shifts. The electron-donating amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups increase the electron density on the benzene (B151609) ring, leading to characteristic upfield shifts for the aromatic protons and carbons compared to unsubstituted benzene.
The position of substituents plays a crucial role in determining the magnitude of these shifts. For instance, the methoxy group strongly activates the ortho and para positions. In this compound, the amino group is ortho to the thiol and meta to the methoxy group, while the methoxy group is para to the thiol. This substitution pattern leads to a unique set of chemical shifts that can be used to identify the compound and its derivatives. The ¹H NMR spectrum of a related compound, 4-methoxybenzenethiol (B147237), shows aromatic protons in the range of δ 6.85-7.18 ppm, with the methoxy protons appearing as a singlet around δ 3.79 ppm. For a derivative, 5,11-dihydro-7-methoxy-11-phenyl-12H-benzo[b]indeno[1,2-e] acs.orgthiazepin-12-one, the methoxy protons are observed at δ 3.77 ppm. scirp.org
Quantum chemical calculations, such as those using Density Functional Theory (DFT), can be employed to predict NMR chemical shifts and provide a deeper understanding of substituent effects. researchgate.netmdpi.com These theoretical approaches can correlate calculated shielding tensors with experimentally observed chemical shifts, aiding in the structural assignment of complex derivatives. researchgate.net
Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shift Data for Related Structures
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4-Methoxybenzenethiol | CDCl₃ | 7.18 (d, 2H), 6.85 (d, 2H), 3.79 (s, 3H), 1.96 (s, 1H) | 159.1, 132.4, 128.7–114.3 |
| 2-Amino-5-methoxybenzenethiol | DMSO | 6.78 (dd, 1H), 6.72 (d, 1H), 6.61 (d, 1H), 5.05 (s, 2H), 3.54 (s, 3H) mdpi.com | 150.60, 144.15, 119.12, 119.00, 117.56, 116.61, 55.74 mdpi.com |
| S-(4-Methoxyphenyl) cyclopentanecarbothioate | CDCl₃ | 7.32–7.27 (m, 2H), 6.95–6.90 (m, 2H), 3.82 (s, 3H), 2.59 (tt, 1H), 2.03–1.94 (m, 2H), 1.85–1.76 (m, 2H), 1.71–1.63 (m, 1H), 1.57–1.45 (m, 2H), 1.37–1.22 (m, 3H) rsc.org | 201.8, 160.4, 136.1, 118.6, 114.8, 55.3, 52.2, 29.5, 25.6, 25.5 rsc.org |
For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguous structural elucidation. These experiments reveal correlations between different nuclei, allowing for the piecing together of the molecular framework. For instance, H,H-COSY experiments are used to identify proton-proton coupling networks, which is crucial for assigning protons on the aromatic ring and any attached side chains. acs.org
Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) and 1D NOE (Nuclear Overhauser Effect) experiments are particularly useful for determining the spatial proximity of atoms, which can help in identifying stereoisomers of derivatives. nih.gov The complete assignment of resonances in the ¹H NMR spectra of complex rhodium complexes has been achieved using selective decoupling, NOE, and H,H-COSY experiments. acs.org
In situ NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time, providing valuable kinetic and mechanistic data. This technique allows for the observation of reactants, intermediates, and products as the reaction progresses without the need for sample workup. While direct examples of in situ NMR studies on this compound were not found, the methodology is broadly applicable. For instance, it can be used to follow the progress of reactions involving this compound, such as the formation of benzothiazoles or metal complexes. By tracking the concentration of species over time, reaction rates and orders can be determined.
Recent advancements have seen the development of setups for in situ monitoring of photochemical reactions using LED-NMR, which could be applied to study light-mediated reactions of this compound derivatives. mpg.de
Mass Spectrometry for Product Identification and Mechanistic Probing (e.g., High-Resolution Mass Spectrometry, Tandem Mass Spectrometry)
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound with a high degree of confidence. life-science-alliance.orgscirp.orgmdpi.com This is crucial for confirming the identity of newly synthesized derivatives. acs.org
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion, providing structural information based on the fragmentation pattern. This technique can be used to distinguish between isomers and to elucidate the structure of unknown products. nih.gov For example, in the study of metal complexes, electrospray ionization mass spectrometry (ESI-MS) is a common technique for characterization. researchgate.net Positive-ion ESI-MS has been used to identify protonated molecular ions and other species in the analysis of platinum, palladium, and nickel complexes with 4-methoxybenzenethiolate ligands. researchgate.net
X-ray Crystallography for Solid-State Structure Determination of Derivatives and Metal Complexes
The solid-state structure of metal complexes can provide insights into the coordination environment of the metal center and the nature of the metal-ligand bonding. ias.ac.in For example, the crystal structure of a Cu(I) complex with a related ligand was determined to have a tetrahedral geometry. ias.ac.in Such structural information is crucial for understanding the reactivity and potential applications of these complexes.
Table 2: Selected Crystallographic Data for Related Metal Complexes
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| [Re(C₈H₁₈NS₂)(C₆H₄OS)O] | Monoclinic | P2₁/c | Square-pyramidal ReNOS₃ coordination | researchgate.net |
| [Pt(SC₆H₄OMe-4)₂(dppe)] | Not specified | Not specified | Provides detailed bond lengths and angles | researchgate.net |
| A Cu(I) complex with a related SNS pincer ligand | Not specified | Not specified | Tetrahedral geometry | ias.ac.in |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation (e.g., Electron Donor-Acceptor Complexes)
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. slideshare.net The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength and intensity of the absorption bands provide information about the electronic structure of the compound. For aromatic compounds like this compound, characteristic π → π* transitions are observed. The amino and methoxy groups, being auxochromes, can cause a bathochromic (red) shift of these absorption bands to longer wavelengths. slideshare.net
UV-Vis spectroscopy is also a powerful tool for studying the formation of complexes, including electron donor-acceptor (EDA) complexes. The formation of an EDA complex between an electron donor and an electron acceptor often results in the appearance of a new, broad absorption band at a longer wavelength than the absorption bands of the individual components. acs.org For example, the formation of an EDA complex between N-iodosuccinimide (NIS) and an amine was indicated by a bathochromic shift in the UV-Vis spectrum. acs.org While a specific study on this compound was not found, this technique could be used to investigate its ability to act as an electron donor in the formation of EDA complexes.
Furthermore, UV-Vis spectroscopy is widely used to study the electronic properties of metal complexes. The d-d transitions and charge-transfer bands in the spectra of transition metal complexes provide information about the coordination geometry and the nature of the metal-ligand bonding. ethz.chrsc.org
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Confirmation
Research on substituted benzenethiols and their derivatives provides a basis for the interpretation of the vibrational spectra of this compound. ijcrt.org The analysis relies on the comparison of the observed spectral bands with established group frequency regions and data from similar molecules. nih.govnih.gov
Vibrational Modes of the Amino Group (-NH₂): The primary amino group exhibits distinct stretching and bending vibrations. Typically, two bands are observed for the N-H stretching vibrations: the asymmetric stretching mode at a higher wavenumber and the symmetric stretching mode at a lower wavenumber. These bands are generally found in the region of 3300-3500 cm⁻¹. ijcrt.org The N-H scissoring (in-plane bending) vibration is expected to appear around 1590-1650 cm⁻¹, while the twisting and wagging (out-of-plane bending) modes are observed at lower frequencies.
Vibrational Modes of the Methoxy Group (-OCH₃): The methoxy group is characterized by the stretching and bending vibrations of its C-H and C-O bonds. The asymmetric and symmetric stretching vibrations of the methyl (CH₃) group typically appear in the 2900-3000 cm⁻¹ region. The C-O stretching vibration of the aryl ether is a strong band, usually observed between 1200 and 1275 cm⁻¹. nih.gov
Vibrational Modes of the Thiol Group (-SH): The S-H stretching vibration is characteristically weak in the IR spectrum and is found in the range of 2500-2600 cm⁻¹. ijcrt.org Its detection can sometimes be challenging due to its low intensity. The C-S stretching vibration is typically observed in the 600-800 cm⁻¹ region. researchgate.netscialert.net In Surface-Enhanced Raman Spectroscopy (SERS) studies of similar molecules adsorbed on metal surfaces, the absence of the S-H stretching band is often taken as confirmation of the cleavage of the S-H bond and the formation of a metal-sulfur bond. researchgate.net
Vibrational Modes of the Benzene Ring: The substituted benzene ring gives rise to several characteristic vibrations. The C-H stretching vibrations of the aromatic ring are typically observed above 3000 cm⁻¹. The C-C stretching vibrations within the ring appear in the 1400-1600 cm⁻¹ region. The pattern of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region is indicative of the substitution pattern on the benzene ring.
The complementary nature of IR and Raman spectroscopy is particularly advantageous. While the S-H stretching vibration is weak in the IR spectrum, it can sometimes be more readily observed in the Raman spectrum. Conversely, the polar amine and methoxy groups often yield strong signals in the IR spectrum.
Detailed research findings from studies on closely related compounds, such as other substituted aminobenzenethiols, provide the basis for the assignment of the vibrational modes of this compound. ijcrt.orgnih.gov The following table summarizes the expected characteristic vibrational frequencies and their assignments.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
| Asymmetric N-H Stretch | 3400 - 3500 | Amino |
| Symmetric N-H Stretch | 3300 - 3400 | Amino |
| Aromatic C-H Stretch | 3000 - 3100 | Benzene Ring |
| Asymmetric CH₃ Stretch | ~2950 | Methoxy |
| Symmetric CH₃ Stretch | ~2850 | Methoxy |
| S-H Stretch | 2500 - 2600 | Thiol |
| N-H Scissoring | 1590 - 1650 | Amino |
| Aromatic C-C Stretch | 1400 - 1600 | Benzene Ring |
| CH₃ Bending | 1430 - 1470 | Methoxy |
| C-O-C Asymmetric Stretch | 1200 - 1275 | Methoxy (Aryl Ether) |
| C-H In-plane Bending | 1000 - 1300 | Benzene Ring |
| C-S Stretch | 600 - 800 | Thiol |
| C-H Out-of-plane Bending | 700 - 900 | Benzene Ring |
Applications and Derivatization Strategies for 4 Amino 2 Methoxybenzenethiol in Materials Science and Chemical Synthesis
Design and Synthesis of Derivatives for Specific Advanced Applications
The distinct reactivity of the thiol and amine groups on the 4-Amino-2-methoxybenzenethiol scaffold allows for the strategic design and synthesis of a variety of derivatives. These derivatives are tailored for specific functions, from covalent surface modification to the construction of complex macromolecular architectures.
The thiol group is a key functional handle for covalent modification and surface chemistry due to its strong affinity for noble metal surfaces and its nucleophilicity.
Thioether and Disulfide Formation: The thiol group readily undergoes reactions to form more stable derivatives. For instance, it can be reacted with alkyl halides to form thioethers or oxidized to form disulfides. An example of this reactivity is the reaction of the related 4-methoxybenzenethiol (B147237) with N-bromosuccinimide and azabisisobutyronitrile to yield a thioether, which can be further oxidized to a sulfone. nih.gov Similarly, 2-methoxybenzenethiol (B42552) can be oxidized using potassium permanganate (B83412) (KMnO4) and copper sulfate (B86663) (CuSO4) to generate a disulfide, a crucial precursor for constructing thioxanthone-based molecular motors. acs.org These fundamental reactions are pivotal for creating building blocks for more complex materials.
Surface Anchoring: The thiol group is an excellent anchor for grafting molecules onto metal surfaces, such as gold, silver, and copper, to form self-assembled monolayers (SAMs). researchgate.net While direct studies on this compound are specific, the principle is well-established with related compounds. Aromatic dithiols, for example, are considered highly suitable for fabricating thiol-terminated SAMs, which are critical in molecular electronics for linking metal nanowires to molecules. researchgate.net The use of substituted aminobenzenethiols, such as 2-amino-4-chlorobenzenethiol (B107409) and 2-amino-4-(trifluoromethyl)benzenethiol, for surface-enhanced Raman spectroscopy (SERS) applications further highlights the utility of this class of compounds in surface chemistry. rsc.org
The primary amine group serves as a versatile point for polymerization and the construction of larger molecular frameworks. It can participate in reactions to form amides, imines, or be incorporated into heterocyclic systems that form the repeating units of a polymer.
A notable strategy involves a multi-step process where an aminothiophenol derivative is used to construct high-performance polymers. For example, in a process for synthesizing polybenzothiazole (PBZ) polymers, a related isomer, 2-amino-5-methoxybenzenethiol, is reacted with 4-fluorobenzoyl chloride. google.com This reaction forms a 2-(4-fluorophenyl)-6-methoxybenzothiazole intermediate. This stable heterocyclic unit can then undergo nucleophilic aromatic substitution polymerization to create a rigid and thermally stable polymer backbone. google.com This demonstrates a clear pathway where the amine and thiol groups of an aminomethoxybenzenethiol work in concert to build a robust macromolecular structure suitable for advanced applications.
Furthermore, the thiol group can participate in the formation of coordination polymers. In these materials, thiolate groups can act as ligands that bridge metal centers, such as Zn(II), to create adaptable and processable networks. chinesechemsoc.org The presence of the additional amine functionality on the this compound backbone offers a site for further cross-linking or property modification within such macromolecular scaffolds.
Role in Organic Electronic Materials
The electronic properties endowed by the methoxy (B1213986) (electron-donating) and amino (electron-donating) groups, combined with the surface-anchoring capability of the thiol group, make this compound a compound of interest for organic electronic materials.
Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on surfaces and are a cornerstone of surface functionalization in organic electronics. rsc.org They are used to tune the electronic properties of interfaces, such as work function and charge injection barriers, which are critical for device performance. researchgate.netrsc.org
Aromatic thiols are the quintessential building blocks for forming SAMs on noble metal electrodes like gold and silver. researchgate.net The specific functional groups on the aromatic ring determine the properties of the SAM. For instance, electron-donating groups like amino (-NH2) and methoxy (-OCH3) are known to modify the surface dipole and reduce the work function of the metal. The use of 4-aminobenzenethiol and 4-methoxybenzenethiol to create SAMs that influence the electronic properties of 2D materials has been documented. nih.govresearchgate.net Given that this compound contains both of these functional groups, it is a prime candidate for designing multifunctional SAMs that can precisely control interface energetics in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
The ability to tune electronic properties through chemical modification makes this compound a valuable building block for new semiconductor materials. A prominent example is its potential role in the synthesis of two-dimensional (2D) organic metal chalcogenides (OMCs). nih.govfjirsm.ac.cn
OMCs are hybrid materials with a general formula M(SPh-X), where an inorganic metal-chalcogen layer is covalently bonded to a layer of organic ligands. nih.gov These materials exhibit semiconducting properties that can be precisely tuned by changing the metal ion (M) or the functional group (X) on the benzenethiol (B1682325) ligand. nih.govresearchgate.net Research has shown that OMCs made from 4-aminobenzenethiol (Ag(SPh-NH2)) and 4-methoxybenzenethiol (Ag(SPh-OCH3)) are effective semiconductors. nih.gov The electronic properties, such as the band gap and electrical conductivity, are directly influenced by the electron-donating strength of the functional groups. nih.gov The combination of both an amino and a methoxy group in this compound could lead to OMCs with unique and highly tunable electronic characteristics for applications in next-generation electronics and optoelectronics. fjirsm.ac.cn
| OMC | Functional Group (X) | Electron Donating/Withdrawing Nature | Resulting Band Gap (eV) | Electrical Conductivity (S/m) |
|---|---|---|---|---|
| Ag(SPh-NH2) | -NH2 (Amino) | Strongly Donating | 2.25 | 1.1 x 10-5 |
| Ag(SPh-OH) | -OH (Hydroxyl) | Donating | 2.34 | 2.0 x 10-6 |
| Ag(SPh-OCH3) | -OCH3 (Methoxy) | Donating | 2.50 | 2.1 x 10-7 |
| Ag(SPh-F) | -F (Fluoro) | Withdrawing | 2.81 | 1.6 x 10-10 |
| Ag(SPh-COOH) | -COOH (Carboxylic Acid) | Strongly Withdrawing | 3.08 | 1.1 x 10-12 |
Supramolecular Assembly and Coordination Chemistry
The thiol and amine functionalities of this compound make it an excellent ligand for coordination chemistry, which in turn drives the formation of ordered supramolecular structures.
The formation of the aforementioned 2D Organic Metal Chalcogenides (OMCs) is a prime example of coordination-driven assembly. fjirsm.ac.cn In these structures, the deprotonated thiol (thiolate) group coordinates strongly with metal ions like Ag(I), Cu(I), and Au(I). nih.gov This coordination forms an inorganic metal-sulfur layer, while the functionalized benzene (B151609) rings are periodically arranged on the surface. These individual 2D layers are then held together by weaker van der Waals forces to form a bulk, layered supramolecular crystal. fjirsm.ac.cn
Beyond 2D materials, the thiol group can engage in dynamic coordination with metal ions to form adaptable polymer networks. Thiol compounds can facilitate ligand exchange and promote the dynamic nature of metal-sulfur bonds in coordination networks, allowing materials to be reprocessed and recycled under mild conditions. chinesechemsoc.org The amino group on this compound provides an additional site for coordination or hydrogen bonding, potentially leading to the formation of more complex and functional supramolecular assemblies and coordination polymers with applications in catalysis, sensing, and smart materials.
Ligand Design for Metal Complexes and Coordination Polymers
This compound is a versatile ligand in the design of metal complexes and coordination polymers due to its distinct donor sites—the soft thiol sulfur and the harder amino nitrogen. This ambidentate character allows for the formation of diverse coordination architectures with various metal centers.
The amino and thiol groups can act as ligands in the formation of metal complexes. For instance, the lone pairs on the nitrogen of the amino group and the sulfur atom can coordinate with metal ions. This has been demonstrated in the functionalization of Fe₃O₄ magnetic nanoparticles, where coordination through these groups enhances stability.
In the realm of coordination polymers, the ability of substituted benzenethiols to bridge metal centers is crucial. While specific studies focusing solely on this compound in extensive coordination polymer networks are not prevalent in the provided results, the behavior of analogous compounds suggests its potential. For example, zinc(II) thiolate coordination chemistry, which is well-documented, shows various coordination geometries, including ligand bridging in multinuclear sites. chinesechemsoc.org This suggests that this compound could also form extended network structures.
Furthermore, the "3+1" mixed-ligand complex design has been utilized for technetium and rhenium complexes, where a tridentate ligand is combined with a monodentate thiol. researchgate.net In one study, 4-methoxybenzenethiol was used as the monodentate ligand, coordinating to an oxotechnetium(V) core, resulting in a square-pyramidal geometry. researchgate.net This highlights the utility of the thiol group of a methoxybenzenethiol derivative in forming stable metal complexes. Similarly, rhenium(I) fac-tricarbonyl complexes have been synthesized with 4-methoxybenzenethiol as a ligand. researchgate.net
Formation of Organic Metal Chalcogenides (OMCs) with Tunable Electronic Properties
A significant application of substituted benzenethiols, including those with methoxy and amino functionalities, is in the formation of two-dimensional (2D) organic metal chalcogenides (OMCs). nih.govfjirsm.ac.cnresearchgate.net These materials are a class of coordination polymers with a unique structure where an inorganic metal chalcogenide layer is periodically functionalized with organic groups. nih.govfjirsm.ac.cn This structure allows for the fine-tuning of the material's electronic properties. nih.gov
By systematically varying the metal ions (e.g., Cu⁺, Ag⁺, Au⁺) and the functional groups on the benzenethiol ligand, the band gap of the resulting OMC can be precisely modulated. nih.govresearchgate.net For instance, a series of isostructural metal-organic frameworks (MOFs) with the general formula M(SPh-X), where X can be -OCH₃ or -NH₂, have been synthesized. nih.gov These bulk MOFs can then be exfoliated to produce the corresponding 2D OMCs. nih.gov
The electronic properties of these OMCs are directly influenced by the electron-donating or electron-withdrawing nature of the substituent on the benzenethiol. The introduction of the methoxy group (-OCH₃), an electron-donating group, can alter the band gap of the material. nih.govresearchgate.net Research has shown that by changing the functional groups and the metal, the band gap of OMCs can be varied by as much as 0.83 eV, leading to a modulation of electrical conductivity by over nine orders of magnitude. nih.govresearchgate.net This tunability is significantly greater than that achieved with other chemical modification methods for 2D materials. nih.govresearchgate.net
Table 1: Examples of Organic Metal Chalcogenides and their Properties
| Metal | Ligand | Formula | Property |
| Ag⁺ | 4-methoxybenzenethiol | Ag(SPh-OCH₃) | Tunable electronic band gap nih.gov |
| Ag⁺ | 4-aminobenzenethiol | Ag(SPh-NH₂) | Tunable electronic band gap nih.gov |
Catalysis and Reagent Applications in Advanced Organic Synthesis
As a Catalytic Moiety or Ligand in Transition Metal-Mediated Catalysis
This compound and its derivatives have found utility as ligands in transition metal-mediated catalysis. The presence of both a soft sulfur donor and a hard nitrogen donor allows for effective coordination to various transition metals, influencing the catalytic activity and selectivity of the resulting complexes.
While direct examples of this compound in catalysis are limited in the provided search results, the catalytic activity of related methoxybenzenethiol compounds provides strong evidence for its potential. For instance, 4-methoxybenzenethiol has been employed as an organophotocatalyst in defluorinative alkylation reactions. It has also been used in copper(I)-catalyzed decarboxylative C-S coupling reactions.
In a different application, an iron-based metallogel, Fe@TETA, has been shown to be an effective catalyst for aryl-S coupling reactions. acs.org This catalyst facilitates the reaction between 4-methoxybenzenethiol and various aryl halides, such as 1-iodo-4-methylbenzene and 4-bromobenzonitrile, to produce aryl thioethers in high yields. acs.org
The development of nickel(0) phosphite (B83602)/phosphine-catalyzed thioetherification of aryl chlorides also highlights the importance of thiol-based ligands in creating efficient catalytic systems. uwa.edu.au Although this example does not specifically use this compound, it demonstrates the principle of using thiols in transition metal catalysis for C-S bond formation.
As a Reagent in Multicomponent Reactions and Cascade Processes
This compound and its simpler analog, 4-methoxybenzenethiol, serve as valuable reagents in multicomponent reactions and cascade processes, enabling the efficient synthesis of complex molecular scaffolds.
A notable example is the visible light-mediated selective synthesis of β-amino sulfides. In this process, 4-methoxybenzenethiol is used as a starting material to generate a disulfide in situ. acs.org This disulfide then participates in a reaction with an amine and styrene (B11656) under visible light to yield the corresponding β-amino sulfide (B99878). acs.org This method is significant for its regioselectivity and use of readily available starting materials. acs.org
Furthermore, thiol-mediated cascade reactions have been developed for the transformation of C2-halo indole-tethered ynones into functionalized quinolines. whiterose.ac.uk These reactions are initiated by a thiol reagent and proceed through a sequence of dearomatizing spirocyclization, nucleophilic substitution, and ring expansion. whiterose.ac.uk While the specific thiol used in this example is not this compound, it illustrates the potential of thiols to trigger complex cascade sequences.
Another relevant application is the use of 4-methoxybenzenethiol in conjugate addition reactions. For example, it can be added to α-substituted acrylates in the presence of a BIMP catalyst, leading to the formation of enantioenriched products in good yield. beilstein-journals.org
Development of Novel Heterocyclic Systems Incorporating the this compound Scaffold
Synthesis of Substituted Benzothiazepine (B8601423) Derivatives
This compound is a key precursor for the synthesis of novel substituted benzothiazepine derivatives, a class of heterocyclic compounds with recognized medicinal potential. scirp.orgresearchgate.netscirp.org
A versatile synthetic approach involves the reaction of substituted 2-aminobenzenethiols with 2-benzylidene-1,3-indanedione. scirp.orgscirp.org Specifically, 2-amino-4-methoxybenzenethiol (B1266704) has been reacted with 2-benzylidine-1,3-indanedione in a mixture of isopropyl alcohol and acetic acid at room temperature. scirp.orgscirp.org This reaction leads to the formation of 5,11-dihydro-7-methoxy-11-phenyl-12H-benzo[b]indeno[1,2-e] scirp.orgscirp.orgthiazepin-12-one. scirp.orgscirp.org The mechanism involves a thio-Michael addition followed by an intramolecular imine formation. scirp.org
This synthetic strategy allows for the introduction of structural diversity into the benzothiazepine scaffold by using variously substituted indan-1,3-diones, benzaldehydes, or 2-aminothiophenols. scirp.org
Table 2: Synthesis of a Benzothiazepine Derivative
| Reactant 1 | Reactant 2 | Product |
| 2-Amino-4-methoxybenzenethiol | 2-Benzylidine-1,3-indanedione | 5,11-dihydro-7-methoxy-11-phenyl-12H-benzo[b]indeno[1,2-e] scirp.orgscirp.orgthiazepin-12-one scirp.orgscirp.org |
Formation of Imidazole-Containing Thiol Derivatives
The synthesis of imidazole-containing structures is of significant interest due to their prevalence in pharmacologically active compounds. While direct cyclization of this compound to form an imidazole (B134444) ring system is not prominently documented, analogous reactions with related 2-aminothiophenols to form other nitrogen- and sulfur-containing heterocycles are well-established.
A common and effective strategy involves the condensation and cyclization of 2-aminothiophenols with various reagents to build fused heterocyclic rings. For instance, 2-aminothiophenols react with β-diketones under Brønsted acid catalysis in metal-free conditions to yield 2-substituted benzothiazoles. organic-chemistry.org This reaction is tolerant of various substituents on the benzene ring, including methoxy groups. organic-chemistry.org Similarly, the reaction of 2-aminothiophenols with aldehydes, followed by an oxidative cyclization step, is a standard method for producing 2-arylbenzothiazoles. researchgate.net These methods highlight a principal reactive pathway for 2-aminothiophenols, where the amino and thiol groups act as ortho-directing nucleophiles to construct a five-membered thiazole (B1198619) ring fused to the original benzene core.
Construction of Beta-Amino Sulfide Scaffolds via Targeted Synthesis
Beta-amino sulfide scaffolds are important structural motifs in organic chemistry. A modern synthetic approach to these structures involves a visible light-mediated, three-component reaction. acs.orgnih.gov This method allows for the selective synthesis of β-amino sulfides from an aryl thiol, a styrene, and an amine, without the need for a metal catalyst. acs.org
The reaction proceeds under mild conditions, utilizing N-Iodosuccinimide (NIS) which plays a dual role as both a reactant and an amine activator. acs.orgnih.gov The proposed mechanism begins with the in situ formation of a diaryl disulfide from the starting thiol. acs.org Visible light irradiation then generates a thiyl radical, which adds to the styrene. In a key step for the synthesis of β-amino sulfides, NIS forms an electron donor-acceptor (EDA) complex with the amine component, which facilitates the subsequent steps to form the final product. acs.org
Research has demonstrated this strategy using various substituted aryl thiols, including those with electron-donating groups like methoxy substituents. acs.org The reaction of 4-methoxybenzenethiol with styrene and an amine in acetonitrile (B52724) at room temperature under white LED light yielded the corresponding β-amino sulfide in good yield. acs.org This protocol's tolerance for substituted thiols suggests its applicability for the targeted synthesis of β-amino sulfide scaffolds derived from this compound.
Table 1: Synthesis of β-Amino Sulfides using Various Aryl Thiols
Data sourced from Organic Letters, 2025, 27(11), 2687-2692. acs.orgnih.gov
Synthesis of Alpha-Aminophosphonic Acid Derivatives
Alpha-aminophosphonic acids are recognized as important bioisosteres of α-amino acids. nih.gov Their synthesis can be achieved through various routes, including the derivatization of thiols.
One straightforward, regioselective methodology involves the addition of sulfur nucleophiles to the C=N double bond of 2H-azirine derivatives. nih.govresearchgate.net In this reaction, a substituted benzenethiol is reacted with a 2H-azirine phosphine (B1218219) oxide or phosphonate. For example, the reaction of 4-methoxybenzenethiol with 2-methyl-3-phenyl-2H-azirine-2-yl(diphenyl)phosphine oxide at 0 °C for 48 hours resulted in the formation of the corresponding allylic α-aminophosphine oxide. nih.govresearchgate.net This process occurs via the nucleophilic addition of the thiol to the azirine, which may proceed through an unstable aziridine (B145994) intermediate that subsequently undergoes ring-opening to yield the final product. nih.gov
Table 2: Synthesis of Allylic α-Aminophosphine Oxides from 2H-Azirines
Data sourced from Molecules, 2020, 25(14), 3291. nih.gov
Alternatively, the presence of the primary amino group in this compound makes it a suitable candidate for the Kabachnik-Fields reaction. wikipedia.orgorganic-chemistry.org This is a three-component condensation of an amine, a carbonyl compound (like an aldehyde or ketone), and a dialkyl phosphite to form α-aminophosphonates. wikipedia.orgnih.gov This well-established reaction provides a direct pathway to incorporate the aminophosphonate moiety onto the molecule, leveraging the reactivity of the amine functional group. nih.gov
Future Research Directions and Emerging Trends
Exploitation of the Synergistic Electronic and Steric Effects of Amino, Methoxy (B1213986), and Thiol Groups
The interplay of the electron-donating amino and methoxy groups with the nucleophilic thiol group in 4-Amino-2-methoxybenzenethiol creates a rich chemical landscape for exploration. The amino and methoxy groups activate the benzene (B151609) ring towards electrophilic substitution, while the thiol group's reactivity is modulated by their electronic influence. Future research will likely focus on a deeper understanding and exploitation of these synergistic effects.
Key areas of investigation include:
Modulating Reactivity: The electron-donating properties of the methoxy and amino groups enhance the nucleophilicity of the thiol group. rsc.org This increased reactivity can be harnessed for more efficient synthesis of complex molecules and materials. For instance, in the formation of disulfide bonds, the electronic nature of substituents on the aromatic ring plays a crucial role, with electron-donating groups influencing reaction rates. nih.govacs.org
Directing Selectivity: The positions of the functional groups on the benzene ring create specific steric environments. This can be used to control the regioselectivity of reactions, leading to the synthesis of specific isomers of derivative compounds.
Catalyst Development: The unique electronic and steric profile of this compound and its derivatives makes them potential candidates as ligands in catalysis. Research into their coordination with various metals could lead to the development of novel catalysts for a range of organic transformations.
High-Throughput Screening Methodologies for Novel Reactivity and Functional Applications
The application of high-throughput screening (HTS) to libraries of compounds derived from this compound could rapidly identify new functionalities and applications. By systematically modifying the core structure and screening for desired properties, researchers can accelerate the discovery process.
Emerging trends in this area include:
Combinatorial Chemistry: The synthesis of large, diverse libraries of this compound derivatives is a key aspect of HTS. acs.org These libraries can be generated by reacting the core molecule with a variety of reagents to introduce different functional groups.
DNA-Encoded Libraries (DELs): DEL technology offers a powerful platform for discovering novel interactions between small molecules and biological targets. acs.org By incorporating this compound derivatives into DELs, researchers can screen vast chemical spaces for potential drug candidates.
Screening for Biological Activity: HTS can be employed to evaluate the biological activity of these derivatives against a wide range of targets, including enzymes and receptors. This could lead to the identification of new therapeutic agents.
Integration with Advanced Manufacturing and Fabrication Techniques
The unique properties of this compound and its derivatives make them suitable for integration into advanced manufacturing and fabrication processes.
Potential applications include:
Self-Assembled Monolayers (SAMs): Thiol-containing compounds are well-known for their ability to form SAMs on metal surfaces. The specific functional groups of this compound could be used to tailor the properties of these monolayers for applications in electronics and sensors.
Organic-Metal Chalcogenide (OMC) Nanosheets: Research has shown that aminothiophenols can be used to create two-dimensional ordered organic metal chalcogenides with tunable electronic band gaps. nih.gov This opens up possibilities for their use in novel electronic and optoelectronic devices.
Polymer Science: The functional groups of this compound allow for its incorporation into polymers, potentially imparting new properties such as conductivity or thermal stability.
Sustainable Synthesis and Application Development for Environmentally Conscious Chemical Processes
A growing emphasis on green chemistry is driving the development of more sustainable methods for chemical synthesis and application.
Future research in this area will likely focus on:
Greener Synthetic Routes: Developing synthetic pathways to this compound and its derivatives that utilize less hazardous reagents, reduce waste, and are more energy-efficient is a key goal. This includes exploring the use of non-toxic reducing agents and environmentally friendly solvents. google.com
Catalyst-Free Reactions: Investigating reactions that can proceed without the need for metal catalysts is another important aspect of green chemistry. Mechanochemistry, which uses mechanical force to initiate reactions, offers a solvent-free and catalyst-free approach for reactions such as the oxidative coupling of thiols. rsc.org
CO2 as a Feedstock: Exploring the use of carbon dioxide as a renewable C1 feedstock in reactions with aminothiophenols to produce valuable heterocyclic compounds like benzothiazolones represents a promising avenue for sustainable chemistry. mdpi.com
Q & A
Basic Experimental Design: How can researchers optimize the synthesis of 4-Amino-2-methoxybenzenethiol?
Answer:
Synthesis optimization requires systematic variation of reaction parameters. Key factors include:
- Temperature control : Elevated temperatures may accelerate reaction rates but risk side reactions (e.g., oxidation of the thiol group). Evidence from similar aromatic amine syntheses suggests maintaining 40–60°C for balanced kinetics .
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution efficiency, while methanol may stabilize intermediates .
- Catalyst use : Transition-metal catalysts (e.g., CuI) improve yields in thiolation steps, but residual metals must be removed via chelation .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization (ethanol/water) isolates the product while minimizing impurities .
Advanced Research Question: What advanced analytical techniques are critical for characterizing this compound and its derivatives?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., methoxy group position) and detect tautomeric forms of the thiol group. Deuterated DMSO resolves aromatic proton splitting patterns .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI-HRMS) identifies molecular ions and fragmentation pathways, distinguishing isomers .
- HPLC-PDA/MS : Reverse-phase HPLC with photodiode array detection monitors purity (>98%) and quantifies degradation products under stressed conditions (e.g., UV exposure) .
- X-ray crystallography : Resolves crystal packing effects on thiol group reactivity, crucial for structure-activity relationship (SAR) studies .
Data Contradiction Analysis: How should researchers resolve discrepancies in reported stability data for this compound?
Answer:
Conflicting stability reports often arise from storage conditions or analytical methods. Mitigation strategies include:
- Controlled stability studies : Store samples under inert gas (N₂/Ar) at –20°C to prevent oxidation, and compare degradation rates via HPLC at intervals (e.g., 0, 7, 30 days) .
- Cross-referencing multiple sources : Align findings with peer-reviewed studies on analogous thiophenols (e.g., 4-aminothiophenol) to identify trends in oxidative susceptibility .
- Environmental controls : Monitor humidity (use desiccants) and light exposure (amber vials), as thiols degrade faster in moist, UV-rich environments .
Basic Safety Protocol: What are the essential safety measures for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact (GHS Category 2/2A hazards) .
- Ventilation : Use fume hoods with >100 ft/min face velocity to limit inhalation of vapors/dust .
- Spill management : Neutralize spills with activated charcoal or vermiculite, followed by 10% sodium bicarbonate solution to deactivate thiol residues .
- Waste disposal : Collect contaminated materials in labeled containers for incineration by certified hazardous waste handlers .
Advanced Biological Research: How can this compound be applied in enzyme interaction studies?
Answer:
- Enzyme inhibition assays : The thiol group acts as a nucleophile, disrupting cysteine-dependent enzymes (e.g., proteases). Use kinetic assays (e.g., fluorogenic substrates) to measure IC₅₀ values under varying pH (6.5–8.0) .
- Mechanistic probes : Isotopic labeling (³⁵S) tracks thiol participation in redox reactions, validated via autoradiography .
- Computational modeling : Dock the compound into enzyme active sites (e.g., using AutoDock Vina) to predict binding affinities and guide mutagenesis studies .
Advanced Spectral Interpretation: How should researchers interpret conflicting spectral data for this compound derivatives?
Answer:
- Multi-technique validation : Cross-check NMR peaks with IR (S-H stretch ~2550 cm⁻¹) and Raman spectra to confirm tautomerism or polymorphism .
- Dynamic NMR : Variable-temperature NMR (VT-NMR) resolves rotational barriers in methoxy groups, explaining split signals at low temperatures .
- Theoretical calculations : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) predict chemical shifts and coupling constants, aiding assignment of ambiguous signals .
Basic Storage Optimization: What conditions maximize the shelf-life of this compound?
Answer:
- Temperature : Store at –20°C in sealed, argon-purged vials to prevent oxidation .
- Desiccants : Include silica gel packs to maintain <10% relative humidity, reducing hydrolysis risk .
- Light protection : Use amber glassware or opaque containers to block UV-induced radical formation .
Advanced Synthetic Byproduct Analysis: How can researchers identify and mitigate byproducts in this compound synthesis?
Answer:
- LC-MS profiling : Identify dimers (e.g., disulfides) and methoxy-degradation products via fragmentation patterns .
- Reaction monitoring : In situ FTIR tracks intermediate formation (e.g., nitroso intermediates) to adjust reaction times .
- Byproduct recycling : Use catalytic hydrogenation (H₂/Pd-C) to reduce disulfides back to thiols, improving atom economy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
